molecular formula C28H26N4O4S2 B13378290 4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide

4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide

Cat. No.: B13378290
M. Wt: 546.7 g/mol
InChI Key: NONREFTVCCKPLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions with various reagents to introduce the imine and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The imine group may also play a role in binding to biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

1-N',2-N'-bis-(4-methylphenyl)sulfonyl-1-N,2-N-diphenylethanediimidamide

InChI

InChI=1S/C28H26N4O4S2/c1-21-13-17-25(18-14-21)37(33,34)31-27(29-23-9-5-3-6-10-23)28(30-24-11-7-4-8-12-24)32-38(35,36)26-19-15-22(2)16-20-26/h3-20H,1-2H3,(H,29,31)(H,30,32)

InChI Key

NONREFTVCCKPLR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C(=N\S(=O)(=O)C2=CC=C(C=C2)C)\NC3=CC=CC=C3)/NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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